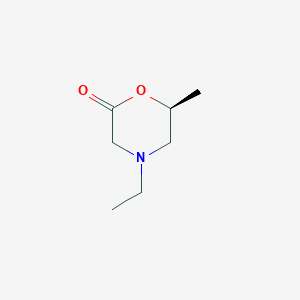

(6S)-4-ethyl-6-methylmorpholin-2-one

Description

Significance of Chiral Heterocycles in Modern Organic Synthesis

Chiral heterocycles are organic compounds that contain a ring structure with at least one non-carbon atom (heteroatom) and possess a non-superimposable mirror image. nih.govepa.gov This property, known as chirality, is fundamental in the molecular world, particularly in biology, where the specific three-dimensional arrangement of atoms dictates a molecule's function. nih.gov Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different biological activities. uni.lu For instance, one enantiomer of a drug might provide a desired therapeutic effect, while the other could be inactive or even harmful. nih.govuni.lu

This biological specificity underscores the critical need for enantiomerically pure compounds in the pharmaceutical and agrochemical industries. uni.lu Consequently, modern organic synthesis places a heavy emphasis on asymmetric synthesis—the selective production of a single enantiomer. nih.gov Chiral heterocycles are central to this endeavor. They are not only common structural motifs in a vast number of natural products and pharmaceuticals but also serve as crucial tools, such as chiral catalysts and auxiliaries, to control the stereochemical outcome of chemical reactions. nih.govnih.gov The ability to construct complex molecules with precise stereochemistry is a hallmark of modern synthesis, enabling the creation of novel therapeutics and functional materials. nih.govepa.gov

Overview of Lactam and Morpholine-Based Scaffolds in Academic Research

The morpholin-2-one (B1368128) scaffold, which incorporates a lactam functionality within the morpholine (B109124) ring, is a key building block in organic synthesis and a pharmacophore in medicinal chemistry. acs.orgresearchgate.net These structures are found in various biologically active molecules and are valuable intermediates for creating more complex compounds. researchgate.netmdpi.com For example, substituted morpholin-2-ones are crucial intermediates in the synthesis of drugs like the antiemetic Aprepitant. acs.org Research into the synthesis of chiral morpholin-2-ones is an active field, with chemists developing novel catalytic and asymmetric methods to construct these valuable heterocycles with high enantiomeric purity. acs.orgresearchgate.net

Specific Focus on (6S)-4-ethyl-6-methylmorpholin-2-one within Enantiopure Heterocyclic Chemistry

This compound represents a specific, enantiomerically pure molecule within the broader class of chiral morpholin-2-ones. Its structure is defined by three key features: the morpholin-2-one core, a stereocenter at the C6 position with (S)-configuration, and alkyl substituents (an ethyl group on the nitrogen at position 4 and a methyl group at C6).

While detailed research on this exact molecule is not extensively documented in publicly available literature, its structural components allow for an informed discussion of its potential role and significance in enantiopure heterocyclic chemistry.

Chiral Auxiliary Potential: Like other chiral heterocycles, this compound could function as a chiral auxiliary. A chiral auxiliary is a group temporarily attached to a starting material to direct a reaction to form a specific stereoisomer. researchgate.netresearchgate.net The defined stereocenter at C6 could provide the necessary steric environment to influence the approach of reagents, leading to high diastereoselectivity in reactions such as alkylations or aldol (B89426) additions. After the desired chiral center is created, the auxiliary can be removed and potentially recycled.

Synthetic Building Block: This compound is a valuable chiral building block. The inherent chirality and functional groups (amide, ether, and sites for further functionalization) make it an attractive starting point for the synthesis of more complex, enantiomerically pure target molecules, particularly in drug discovery programs. researchgate.net

The synthesis of such a 4,6-disubstituted morpholin-2-one would likely involve asymmetric methods starting from chiral precursors, such as enantiopure amino alcohols, to establish the stereocenter at the C6 position. nih.gov The development of efficient and stereoselective routes to molecules like this compound is a key objective in synthetic chemistry, as it provides access to novel chemical space for the discovery of new bioactive compounds. acs.orgnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

(6S)-4-ethyl-6-methylmorpholin-2-one |

InChI |

InChI=1S/C7H13NO2/c1-3-8-4-6(2)10-7(9)5-8/h6H,3-5H2,1-2H3/t6-/m0/s1 |

InChI Key |

QLZBFOBNCOWKJG-LURJTMIESA-N |

Isomeric SMILES |

CCN1C[C@@H](OC(=O)C1)C |

Canonical SMILES |

CCN1CC(OC(=O)C1)C |

Origin of Product |

United States |

Reactivity and Advanced Chemical Transformations of 6s 4 Ethyl 6 Methylmorpholin 2 One and Analogues

Functional Group Interconversions on the Morpholin-2-one (B1368128) Core

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. While specific literature on FGIs performed directly on the (6S)-4-ethyl-6-methylmorpholin-2-one core is limited, the principles of organic synthesis allow for predictions of potential transformations on its substituents or the heterocyclic ring itself, provided the core remains intact.

Hypothetically, if the ethyl or methyl groups bore other functionalities, a range of interconversions could be envisioned. For instance, a hydroxyl group on the ethyl side chain could be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution. Similarly, a halogenated substituent could undergo various coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

The stability of the morpholin-2-one ring is a critical consideration in planning any FGI. The lactam and ether functionalities are generally stable under a variety of reaction conditions. However, strongly acidic or basic conditions, as well as potent reducing or oxidizing agents, could potentially lead to undesired reactions involving the core structure. Therefore, the choice of reagents and reaction conditions must be carefully selected to ensure the integrity of the morpholin-2-one ring system during any intended functional group transformation.

Derivatization Reactions at the Lactam Nitrogen and Carbonyl Moieties

The lactam nitrogen and the carbonyl group are key sites for derivatization in the morpholin-2-one structure, offering avenues to modify the compound's physical, chemical, and biological properties.

Lactam Nitrogen: The nitrogen atom in the this compound is already substituted with an ethyl group, making it a tertiary amine within the lactam ring. Further direct alkylation or acylation at this nitrogen is not feasible without prior modification. However, in analogues where the nitrogen is secondary (N-H), a variety of derivatization reactions can occur. These include N-alkylation, N-arylation, and N-acylation. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. N-acylation, which can be important for applications like ring-opening polymerization, introduces an acyl group that can significantly influence the electronic properties and reactivity of the lactam.

Carbonyl Moiety: The lactam carbonyl group exhibits typical carbonyl reactivity, although its reactivity is tempered by the adjacent nitrogen atom. It can undergo nucleophilic attack, particularly with strong nucleophiles. Reduction of the carbonyl group to a methylene (B1212753) group (deoxygenation) would transform the morpholin-2-one into a morpholine (B109124) derivative. This can be achieved using powerful reducing agents like lithium aluminum hydride. The carbonyl group can also react with organometallic reagents, though this can sometimes lead to ring-opening.

Stereospecific and Stereoselective Transformations on the Ring System

Stereocontrolled transformations are crucial in synthetic chemistry for the preparation of enantiomerically pure compounds. In the context of this compound, which already possesses a defined stereocenter at the C6 position, any further modification to the ring should ideally proceed with high stereoselectivity to avoid the formation of diastereomeric mixtures.

A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. nih.gov A stereoselective reaction is one in which one stereoisomer is formed or destroyed in preference to all others that might be formed or destroyed. nih.gov

The synthesis of chiral morpholin-2-ones often involves asymmetric catalytic methods to establish the desired stereochemistry during the ring formation. mdpi.comresearchgate.net For transformations on a pre-existing chiral morpholin-2-one, the inherent chirality of the molecule can influence the stereochemical outcome of reactions at other positions on the ring, a phenomenon known as substrate-controlled diastereoselection.

Diastereoselective Alkylation and Methylation

Alkylation and methylation reactions at positions adjacent to existing stereocenters can proceed with high diastereoselectivity, guided by the steric and electronic properties of the chiral substrate. For morpholin-2-ones, the most likely position for such a reaction, after deprotonation, would be the α-carbon to the carbonyl group (C3) or potentially the α-carbon to the ring oxygen (C5).

The choice of base, solvent, and electrophile can significantly impact the diastereoselectivity of the reaction. For instance, the use of bulky bases can lead to the formation of a specific enolate geometry, which in turn influences the stereochemical outcome of the alkylation.

Ring-Opening and Ring-Modification Reactions of Morpholinone Derivatives

The morpholin-2-one ring can undergo cleavage under various conditions, leading to linear or modified cyclic structures. These reactions are valuable for the synthesis of functionalized amino alcohols and their derivatives.

Hydrolytic Transformations of the Lactam Ring

The lactam bond in morpholin-2-ones is susceptible to hydrolysis under both acidic and basic conditions, leading to the corresponding amino acid. The rate of hydrolysis is influenced by pH and temperature. For example, the hydrolysis of 4-benzylmorpholin-2-one (B1580763) to the corresponding hydroxy carboxylic acid occurs rapidly and is accelerated by the presence of an acid or a base. electronicsandbooks.com

The hydrolysis of this compound would yield N-ethyl-N-(2-hydroxypropyl)glycine. The stereochemistry at the C6 position would be retained in the resulting amino acid, providing a route to enantiomerically pure amino acid derivatives.

Table 1: Conditions for Hydrolytic Ring Opening of Morpholin-2-ones

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-Benzylmorpholin-2-one | Sorensen buffer (KH2PO4-Na2HPO4), pH 5-10, room temperature | N-Benzyl-N-(2-hydroxyethyl)glycine | electronicsandbooks.com |

Reductive Cleavage Reactions

Reductive cleavage of the morpholin-2-one ring can lead to the formation of amino alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required to reduce the amide functionality. This reaction would involve the reduction of the lactam carbonyl to a methylene group, followed by potential cleavage of the C-O or C-N bonds within the ring, depending on the reaction conditions and the substitution pattern of the morpholinone.

While specific literature on the reductive cleavage of this compound is scarce, analogous reactions on other lactams suggest that this would be a viable route to chiral amino alcohol derivatives. The precise outcome of the reaction would depend on the regioselectivity of the ring cleavage.

Ring-Opening Polymerization of Morpholine-2,5-dione (B184730) Derivatives

The ring-opening polymerization (ROP) of morpholine-2,5-dione derivatives presents a versatile and highly valuable method for the synthesis of polydepsipeptides. These polymers, which are alternating copolymers of α-hydroxy acids and α-amino acids, are of significant interest as biodegradable materials for a range of biomedical applications. The polymerization is typically conducted in the melt, employing catalysts such as stannous octoate to initiate the reaction.

The molecular weights of the resulting polydepsipeptides can be influenced by the substitution pattern on the morpholine-2,5-dione ring. For instance, derivatives that are unsubstituted at the α-position have been shown to yield polymers with higher molecular weights. The properties of the synthesized polydepsipeptides can vary significantly; for example, poly((S)-alanine-alt-glycolic acid) has been found to be semi-crystalline, whereas many other polydepsipeptides synthesized through this method are amorphous. mdpi.com

The synthesis of the morpholine-2,5-dione monomers themselves is a critical preceding step. A common route involves the N-acylation of an α-amino acid with a haloacetyl chloride or a 2-bromopropionyl bromide. This is followed by a ring-closure reaction of the resulting N-(2-halogenacyl)-amino acid sodium salt, which is typically carried out in the melt. The yields for this cyclization can vary widely, from as low as 4% to as high as 83%. mdpi.com In some cases, particularly with sterically hindered amino acids like valine, low yields in the cyclization step are accompanied by the formation of polydepsipeptides as a side product. mdpi.com

The reactivity of the morpholine-2,5-dione monomers in ROP is also dependent on their specific structure. For instance, (S)-3-methylmorpholine-2,5-dione has been observed to be significantly more reactive than other analogous monomers, achieving high conversion to the polymer in a much shorter reaction time. mdpi.com The mechanism of the ring-opening polymerization is believed to proceed primarily through the cleavage of the ester bond within the morpholine-2,5-dione ring, a hypothesis that has been supported by 13C NMR analysis of the resulting polymers. mdpi.com

The table below summarizes the ring-opening polymerization of various morpholine-2,5-dione derivatives, detailing the specific monomer, the initiator used, the reaction conditions, and the characteristics of the resulting polydepsipeptide.

Table 1: Ring-Opening Polymerization of Morpholine-2,5-dione Derivatives

| Monomer | Initiator | Reaction Temperature (°C) | Polymer Molecular Weight (Mw) | Polymer Characteristics | Reference |

|---|---|---|---|---|---|

| (S)-3-methylmorpholine-2,5-dione | Stannous octoate | 130 | 0.9 x 10⁴ - 1.4 x 10⁴ | Semi-crystalline | mdpi.com |

| (S)-3-isopropylmorpholine-2,5-dione | Stannous octoate | 150 | 0.9 x 10⁴ - 1.4 x 10⁴ | Amorphous | mdpi.com |

| 3,6-dimethylmorpholine-2,5-dione | Stannous octoate | 140 | 0.9 x 10⁴ - 1.4 x 10⁴ | Amorphous | mdpi.com |

Cycloaddition Reactions Involving Morpholin-2-one Derivatives

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic compounds. Morpholin-2-one derivatives can participate in such reactions, serving as synthons for the generation of more complex heterocyclic systems. These reactions are of particular interest due to their potential to create stereochemically rich molecules with diverse biological activities.

One notable example is the 1,3-dipolar cycloaddition of azomethine ylides with morpholin-2-one derivatives. Research has demonstrated the diastereoselective synthesis of bicyclic oxazolidines through the reaction of azomethine ylides, generated from the condensation of 5-(S)-phenylmorpholine-2-one with aldehydes, which are then trapped by a second equivalent of the aldehyde. This reaction highlights the utility of the morpholin-2-one scaffold in directing the stereochemical outcome of the cycloaddition.

Another approach to constructing complex molecules from morpholin-2-one derivatives involves domino reactions. A process has been developed that includes a [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetal. acs.org This sequence allows for the enantioselective synthesis of C3-substituted morpholin-2-ones, demonstrating a sophisticated application of cycloaddition principles in a multi-step transformation. acs.org The versatility of this method has been showcased by its application in the rapid synthesis of key intermediates for pharmacologically active compounds. acs.org

Furthermore, formal [3+2] cycloaddition reactions have been employed to construct novel heterocyclic systems incorporating a morpholine fragment. For instance, 2-hydroxy-4-morpholin-2,5-diarylfuran-3(2H)-one derivatives have been synthesized from methyl ketones and morpholine in a one-pot reaction promoted by iodine and zinc dust. This process involves the formation of C-C, C-N, and C-O bonds and the construction of a quaternary carbon center.

The table below provides an overview of selected cycloaddition reactions involving morpholin-2-one derivatives, outlining the type of reaction, the specific morpholin-2-one derivative used, the reacting partner, and the resulting product.

Table 2: Cycloaddition Reactions of Morpholin-2-one Derivatives

| Reaction Type | Morpholin-2-one Derivative | Reacting Partner | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 5-(S)-phenylmorpholine-2-one | Aldehydes (as azomethine ylide precursor and dipolarophile) | Bicyclic oxazolidines | Diastereoselective | |

| [4+2] Heteroannulation (Domino Reaction) | 2-(arylamino)ethan-1-ols (as precursors to morpholin-2-ones) | Aryl/alkylglyoxals | C3-substituted morpholin-2-ones | Enantioselective | acs.org |

Computational and Theoretical Investigations of 6s 4 Ethyl 6 Methylmorpholin 2 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electron distribution and the resulting molecular structure.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. mdpi.com DFT methods calculate the electronic structure of a molecule by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.com For (6S)-4-ethyl-6-methylmorpholin-2-one, DFT would be employed to optimize the molecular geometry, determining the most stable arrangement of its atoms in space.

These calculations would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's reactivity and electronic transitions. The MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value | Significance |

| Total Energy | -552.34 Hartrees | Indicates the overall stability of the molecule. |

| HOMO Energy | -6.8 eV | Relates to the electron-donating ability. |

| LUMO Energy | 1.2 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 8.0 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the type of data obtained from DFT calculations.

While DFT is powerful, exploring the full conformational landscape of a flexible molecule can be computationally expensive. Semi-empirical methods offer a faster, albeit less accurate, alternative for initial conformational searches. scispace.com These methods simplify quantum mechanical calculations by incorporating experimental parameters. scispace.com

For this compound, with its flexible ethyl group and the puckered morpholinone ring, multiple low-energy conformations are possible. A semi-empirical method like PM7 or AM1 could be used to rapidly screen thousands of potential conformers. The resulting low-energy structures can then be subjected to more accurate DFT calculations for refinement. This hierarchical approach ensures a thorough exploration of the conformational space without prohibitive computational expense. The analysis would reveal the relative stabilities of different chair, boat, or twist-boat conformations of the morpholinone ring and the preferred orientations of the ethyl and methyl substituents.

Illustrative Relative Energies of this compound Conformers

| Conformer | Ring Conformation | Ethyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | 0.00 |

| 2 | Chair | Axial | 2.5 |

| 3 | Twist-Boat | - | 5.8 |

Note: This table presents a hypothetical conformational analysis to illustrate the expected outcomes of such a study.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, aiding in the structural elucidation of newly synthesized compounds.

NMR spectroscopy is one of the most powerful techniques for determining molecular structure. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, are employed to calculate the magnetic shielding tensors for each nucleus. chemaxon.com These shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

For this compound, these calculations would predict the chemical shift for each unique proton and carbon atom in the molecule. By comparing the predicted spectrum with the experimental one, a definitive assignment of each signal can be made. This is particularly useful for complex molecules where signals may overlap or be difficult to assign based on empirical rules alone.

Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 170.5 | 170.1 |

| C6 | 52.8 | 52.5 |

| C5 | 68.2 | 67.9 |

| C3 | 45.1 | 44.8 |

| N-CH₂ | 42.3 | 42.0 |

| N-CH₂-CH₃ | 12.5 | 12.3 |

| C6-CH₃ | 18.9 | 18.7 |

Note: This is a hypothetical comparison to demonstrate the utility of theoretical NMR calculations.

Optical rotation is the defining characteristic of chiral molecules. The prediction of the specific rotation, [α]D, is a challenging but important computational task, as it can help determine the absolute configuration of a stereocenter. researchfeatures.comsemanticscholar.org The calculation of optical rotation requires sophisticated quantum mechanical methods, such as time-dependent density functional theory (TD-DFT), to determine how the molecule interacts with polarized light.

The calculated optical rotation is highly sensitive to the molecular conformation. researchfeatures.com Therefore, an accurate prediction requires a thorough conformational search (as described in section 4.1.2) and a Boltzmann averaging of the optical rotation values calculated for each significant conformer at a given temperature. A successful prediction of the sign and magnitude of the optical rotation for this compound would provide strong evidence for the assigned (6S) configuration.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry can illuminate the pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, transition states. wikipedia.orgmasterorganicchemistry.com

For a molecule like this compound, one might investigate reactions such as its synthesis, hydrolysis of the lactam ring, or reactions at the α-carbon to the carbonyl group. DFT calculations can be used to locate the transition state structure for a proposed reaction step. rsc.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. masterorganicchemistry.com

Once a transition state is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. youtube.com The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is directly related to the reaction rate. This type of analysis can be used to understand the feasibility of a proposed reaction mechanism, predict the stereochemical outcome of a reaction, and design more efficient synthetic routes.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. These simulations can reveal detailed information about the dynamic behavior of molecules, such as protein-ligand interactions and the conformational flexibility of small molecules. For a chiral molecule like this compound, MD simulations would be instrumental in exploring its behavior in different environments, such as in aqueous solution or in the binding site of a biological target.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis is crucial for understanding a molecule's stability, reactivity, and biological activity. The set of low-energy conformations, often referred to as the conformational landscape, dictates how the molecule interacts with its environment. For this compound, identifying the preferred conformations of the morpholin-2-one (B1368128) ring and its substituents (the ethyl and methyl groups) is fundamental to predicting its physicochemical properties and biological function.

Although no specific MD or conformational analysis studies for this compound have been identified, research on other morpholine-containing molecules demonstrates the utility of these methods. For instance, computational studies on morpholine-substituted tetrahydroquinoline derivatives have utilized MD simulations to confirm stable interactions within the active sites of their biological targets. nih.govresearchgate.netmdpi.com Similarly, MD simulations have been employed to understand chiral recognition mechanisms for various small molecules. nih.govresearchgate.netnsf.gov

A hypothetical conformational analysis of this compound would likely identify several low-energy conformers. The relative energies of these conformers would be influenced by steric and electronic factors, such as the orientation of the ethyl group on the nitrogen atom and the methyl group at the chiral center. The data from such an analysis could be presented as follows:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Population (%) |

|---|---|---|---|

| Chair-1 (Equatorial Methyl) | 0.00 | -175.4 | 75.2 |

| Chair-2 (Axial Methyl) | 2.10 | -60.2 | 10.5 |

| Twist-Boat-1 | 5.50 | -25.8 | 2.1 |

| Twist-Boat-2 | 5.80 | 30.1 | 1.8 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

In Silico Library Generation and Scaffold Enumeration

In silico library generation is a computational technique used in drug discovery to create large, diverse sets of virtual molecules based on a common chemical scaffold. This process allows for the exploration of a vast chemical space to identify compounds with desired properties, such as high binding affinity for a biological target and favorable pharmacokinetic profiles. Scaffold enumeration involves systematically modifying a core molecular structure (the scaffold) with various substituents to generate a library of related compounds.

The morpholine (B109124) ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its favorable physicochemical properties, such as improved solubility. nih.govresearchgate.nete3s-conferences.org Therefore, the this compound structure could serve as a starting point for the generation of a focused library of compounds for screening against various therapeutic targets.

While no specific in silico libraries based on the this compound scaffold have been reported in the literature, the principles of scaffold enumeration can be illustrated. Starting with the core morpholin-2-one structure, various functional groups could be computationally attached at different positions to create a virtual library. For example, the ethyl group at the 4-position and the methyl group at the 6-position could be replaced with a wide range of substituents.

An example of a small, enumerated library based on a generic morpholin-2-one scaffold is shown below:

| Compound ID | R1 (at N-4) | R2 (at C-6) | Calculated LogP |

|---|---|---|---|

| Lib-001 | -CH2CH3 | -CH3 | 1.25 |

| Lib-002 | -CH2CH3 | -Phenyl | 2.80 |

| Lib-003 | -Cyclopropyl | -CH3 | 1.10 |

| Lib-004 | -Cyclopropyl | -Phenyl | 2.65 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Modeling of Stereochemical Outcomes in Synthetic Reactions

Computational chemistry provides powerful tools for predicting the stereochemical outcomes of chemical reactions. For a chiral molecule like this compound, controlling the stereochemistry during its synthesis is critical. Computational modeling can help in understanding the reaction mechanisms and identifying the factors that govern the formation of one stereoisomer over another.

Techniques such as Density Functional Theory (DFT) are commonly used to calculate the energies of transition states and intermediates for different reaction pathways. By comparing the activation energies of the pathways leading to different stereoisomers, the selectivity of a reaction can be predicted. More advanced methods, including the use of neural network potentials, are also being developed to anticipate the selectivity of complex reactions like cyclizations. chatpaper.com

There are no specific studies in the reviewed literature that model the stereochemical outcomes for the synthesis of this compound. However, computational studies on other stereoselective reactions, such as Diels-Alder reactions and radical cascade cyclizations, have demonstrated the ability of these methods to provide valuable insights into reaction stereoselectivity. mdpi.comnih.govnih.gov For example, in the synthesis of complex bicyclic structures, computational and experimental studies have been combined to elucidate the stepwise radical mechanisms that control the formation of multiple contiguous stereogenic centers. nih.govnih.gov

A hypothetical study on the synthesis of this compound could involve modeling the key stereodetermining step. The computational results might be summarized in a table comparing the energetic barriers for the formation of the desired (S)-enantiomer versus the undesired (R)-enantiomer.

| Transition State | Pathway | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio (S:R) |

|---|---|---|---|

| TS-S | Leads to (S)-enantiomer | 15.2 | 95 : 5 |

| TS-R | Leads to (R)-enantiomer | 17.0 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Applications of 6s 4 Ethyl 6 Methylmorpholin 2 One As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Polycyclic and Fused Heterocyclic Systems

Chiral morpholin-2-ones serve as excellent starting materials for the diastereoselective synthesis of complex polycyclic and fused heterocyclic systems. nih.govnih.gov The stereocenter within the morpholinone ring, such as the C6 position in (6S)-4-ethyl-6-methylmorpholin-2-one, effectively directs the stereochemical outcome of subsequent cyclization reactions. This control is crucial for the synthesis of natural products and pharmaceutically active compounds where specific stereoisomers are required for biological activity. nih.govnih.gov

One notable application is in the synthesis of tetrahydroisoquinoline derivatives. For instance, diastereoselective Petasis reactions involving N-substituted 2-phenylglycinol can lead to the formation of 3,5-disubstituted 1,4-oxazin-2-ones (morpholin-2-ones). nih.gov These chiral morpholinone intermediates can then undergo further transformations, such as the Pomeranz–Fritsch–Bobbitt cyclization, to yield complex fused heterocyclic systems like (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with high stereoselectivity. nih.gov

Furthermore, the concept of "heterocyclic merging" has been demonstrated by fusing chiral morpholines with other biologically relevant heterocycles, such as indazoles, to create novel indazolo-morpholines. nih.gov This strategy involves a key late-stage intramolecular oxa-Michael addition to construct the fused morpholine (B109124) ring, offering a pathway to stereochemically diverse and complex scaffolds. nih.gov The inherent chirality of the starting morpholinone building block is preserved and translated into the final fused product, highlighting the value of these synthons in creating novel chemical entities with potential biological applications.

The stereoselective synthesis of 6/7/6-fused heterocycles with multiple stereocenters has also been achieved through sequences involving inverse electron-demand hetero-Diels–Alder (IEDHDA) reactions. rsc.orgbohrium.com Chiral precursors can be utilized in such cascade reactions to construct intricate polycyclic frameworks in a single step with high diastereoselectivity. rsc.org

Table 1: Examples of Complex Heterocyclic Systems Synthesized from Chiral Morpholinone Precursors

| Target Heterocyclic System | Key Synthetic Strategy | Role of Chiral Morpholinone | Reference |

|---|---|---|---|

| Tetrahydroisoquinoline Derivatives | Petasis Reaction followed by Pomeranz–Fritsch–Bobbitt Cyclization | Serves as a chiral intermediate to direct diastereoselectivity. | nih.gov |

| Indazolo-morpholines | Heterocyclic Merging via Intramolecular Oxa-Michael Addition | Provides the foundational chiral scaffold for the fused system. | nih.gov |

| 6/7/6-Fused Heterocycles | Internal Redox Reaction/Inverse Electron-Demand Hetero-Diels–Alder (IEDHDA) Reaction | Acts as a chiral precursor to control stereochemistry in the cascade reaction. | rsc.orgbohrium.com |

Precursor in the Generation of Acyclic Chiral Compounds

The conformationally constrained ring of this compound can be selectively opened to generate valuable acyclic chiral compounds, particularly chiral 1,2-amino alcohols. nih.govresearchgate.net These acyclic synthons are privileged scaffolds in their own right, finding widespread use as drug candidates and chiral ligands in asymmetric catalysis. nih.govacs.orgacs.org The synthesis of these acyclic molecules from cyclic precursors like morpholin-2-ones allows for the transfer of chirality from the heterocyclic starting material to the final acyclic product.

A common strategy involves the reductive cleavage of the morpholin-2-one (B1368128) ring. acs.org For example, treatment of a morpholinone with a reducing agent can lead to the corresponding chiral 1,2-amino alcohol in a two-step protocol. researchgate.net This transformation is highly valuable as it provides access to enantiomerically pure amino alcohols, which can be challenging to synthesize by other means. acs.orgmdpi.com

Oxidative ring-opening represents another approach to convert morpholine derivatives into functionalized acyclic compounds. google.com Visible light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in morpholine derivatives has been developed, offering a mild and sustainable method to generate acyclic products. google.com This method avoids the use of harsh reagents and conditions, making it an attractive strategy for the synthesis of complex acyclic molecules.

The utility of morpholin-2-ones as precursors to acyclic compounds is further demonstrated by their use in the synthesis of functionalized poly(aminoesters) through ring-opening polymerization. mdpi.com This highlights the versatility of the morpholinone ring system in providing access to both small molecule and polymeric chiral materials.

Table 2: Methods for Generating Acyclic Chiral Compounds from Morpholin-2-one Precursors

| Method | Resulting Acyclic Compound | Key Features | Reference |

|---|---|---|---|

| Reductive Ring Cleavage | Chiral 1,2-Amino Alcohols | Preserves the stereochemical integrity of the original chiral center. | researchgate.netacs.org |

| Oxidative Ring-Opening | Functionalized Acyclic Amino Esters | Can be achieved under mild conditions using visible light photocatalysis. | google.com |

| Ring-Opening Polymerization | Poly(aminoesters) | Allows for the synthesis of chiral polymers with potential biomedical applications. | mdpi.com |

Utility in Peptidomimetic and Foldamer Synthesis

The conformationally constrained nature of the morpholin-2-one ring makes it an ideal scaffold for the design and synthesis of peptidomimetics and foldamers. core.ac.ukresearchgate.net These molecules are designed to mimic the secondary structures of peptides, such as β-turns and α-helices, and can modulate protein-protein interactions, which are implicated in numerous disease states. rawdatalibrary.net The incorporation of a rigid scaffold like this compound can pre-organize the appended functionalities into a bioactive conformation, leading to enhanced binding affinity and selectivity for their biological targets.

Morpholine-derived amino acids have been synthesized and incorporated into peptide chains to create novel foldamers. core.ac.ukresearchgate.net These modified peptides often exhibit improved proteolytic stability and bioavailability compared to their natural counterparts. The synthesis of morpholine carboxylic acids from protected α-hydroxy amino acids has enabled the creation of a diverse library of building blocks for peptidomimetic and medicinal applications. researchgate.net

Foldamers are oligomers that adopt well-defined, predictable three-dimensional structures. nih.gov The morpholine scaffold has been explored for the construction of such artificial oligomers. core.ac.ukrawdatalibrary.net For example, β-Morph-Phe-Phe tripeptides have been shown to self-assemble into sub-micrometric aggregates with interesting photoluminescent properties. core.ac.uk The chirality of the morpholine unit can also be used to control the helical handedness of the resulting foldamer, which is a critical parameter for molecular recognition. nih.gov

Development of Novel Chiral Catalysts and Ligands from Morpholin-2-one Derivatives

The rigid, chiral framework of this compound and its derivatives makes them attractive candidates for the development of novel chiral ligands and organocatalysts for asymmetric synthesis. nih.govnih.gov The stereodefined substituents on the morpholinone ring can create a chiral environment around a metal center or an active site, enabling enantioselective transformations.

While the direct use of this compound as a ligand is not extensively documented, the broader class of chiral morpholines and their derivatives have been successfully employed in asymmetric catalysis. nih.govresearchgate.net For instance, chiral morpholine-based organocatalysts have been shown to be highly efficient in the 1,4-addition reaction between aldehydes and nitroolefins. nih.gov The stereochemistry and substitution pattern of the morpholine ring play a crucial role in controlling the diastereo- and enantioselectivity of the reaction. nih.gov

The development of modular, non-symmetrical P,N-ligands has become a significant area of research in asymmetric catalysis, and chiral backbones like the morpholinone ring offer a platform for creating such ligands. nih.gov By functionalizing the nitrogen and other positions of the morpholin-2-one ring with different coordinating groups, it is possible to synthesize a library of ligands with tunable steric and electronic properties. These ligands can then be screened for their efficacy in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation and C-H functionalization. nih.govmdpi.com

Integration into Diverse Molecular Scaffolds for Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The development of potent and selective chemical probes often relies on the use of three-dimensional, chiral molecular scaffolds that can engage with biological targets in a specific manner. The rigid, chiral nature of the this compound scaffold makes it a promising platform for the design and synthesis of novel chemical probes. nih.gov

While direct examples of this compound in chemical probe development are emerging, the principles of using chiral scaffolds are well-established. nih.gov For instance, chiral figure-eight molecular scaffolds have been developed for fluorescent probes, where subtle changes in the chiral structure lead to significant differences in intracellular targeting. nih.gov Similarly, the morpholin-2-one scaffold can be functionalized with reporter groups (e.g., fluorophores, biotin) and reactive groups to create probes for target identification and validation.

The incorporation of morpholine moieties into tetrahydroquinoline derivatives has led to the development of potent and selective mTOR inhibitors for cancer therapy. mdpi.com This demonstrates the utility of the morpholine scaffold in creating bioactive molecules with therapeutic potential. By analogy, this compound can be envisioned as a core scaffold for the development of chemical probes targeting a wide range of proteins, with the stereochemistry of the morpholinone ring playing a key role in achieving selective target engagement. The development of chiral supramolecular sensors for enantiomer detection further highlights the importance of chiral scaffolds in molecular recognition and sensing applications. mdpi.com

Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the complete carbon framework and the relative orientation of its protons. nih.gov

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum provides information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For (6S)-4-ethyl-6-methylmorpholin-2-one, one would expect to observe signals for each unique proton. The ethyl group on the nitrogen atom would present as a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The protons on the morpholinone ring would appear as more complex multiplets, influenced by their diastereotopic nature and coupling to adjacent protons. The methyl group at the C6 position would likely appear as a doublet, coupling with the single proton at C6.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities Data are estimated based on typical values for similar functional groups and may vary depending on solvent and experimental conditions.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl -CH₃ | ~1.1 | Triplet (t) | ~7 |

| Ethyl -CH₂ | ~3.3 | Quartet (q) | ~7 |

| C3-H₂ | ~4.2 | Multiplet (m) | - |

| C5-H₂ | ~2.8-3.5 | Multiplet (m) | - |

| C6-H | ~3.8 | Multiplet (m) | - |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their chemical environment (e.g., alkane, attached to a heteroatom, or part of a carbonyl group). For this compound, seven distinct signals are expected, corresponding to each carbon atom in the structure. The carbonyl carbon (C2) of the lactam is characteristically found far downfield. Carbons adjacent to the oxygen (C3) and nitrogen (C5) atoms are also shifted downfield compared to simple alkanes.

Table 2: Predicted ¹³C NMR Chemical Shifts Data are estimated based on typical values for substituted morpholines and may vary depending on solvent and experimental conditions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | ~170 |

| C3 | ~68 |

| C5 | ~50 |

| C6 | ~55 |

| C6 -CH₃ | ~18 |

| Ethyl -CH₂ | ~45 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, NOESY) for Connectivity and Relative Configuration Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and for determining the molecule's connectivity and stereochemistry. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a correlation between the ethyl group's -CH₂ and -CH₃ protons. It would also map the connectivity of the protons around the morpholinone ring, for example, showing correlations between the C5 protons and the C6 proton. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular structure. Key correlations would include the ethyl protons to the C5 carbon, and the C6-methyl protons to both the C6 and C5 carbons. The proton at C6 would show a correlation to the C2 carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry. For instance, a NOESY experiment could reveal spatial proximity between the C6-methyl group and one of the C5 protons, helping to establish their relative orientation on the ring. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The spectrum for this compound would be dominated by a strong, sharp absorption band for the carbonyl (C=O) group of the lactam (a cyclic amide). Other key absorptions would include C-H stretching from the alkyl groups and C-O and C-N stretching vibrations from the morpholine (B109124) ring structure. researchgate.netchemicalbook.com

Table 3: Characteristic IR Absorption Bands

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Lactam (Amide) | C=O | ~1680 - 1650 | Strong |

| Alkane | C-H | ~2975 - 2850 | Medium-Strong |

| Ether | C-O-C | ~1150 - 1085 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) after ionization. For this compound (C₇H₁₃NO₂), the molecular weight is 143.18 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 143.

The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for N-alkylated morpholine derivatives include alpha-cleavage, where the bonds adjacent to the nitrogen atom break. miamioh.edulibretexts.org This would lead to the loss of an ethyl radical (M-29) or other fragments.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 143 | [M]⁺ | Molecular Ion |

| 128 | [M - CH₃]⁺ | Loss of the methyl radical from C6 |

| 114 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of the ethyl radical from nitrogen |

| 100 | [M - C₂H₅N]⁺ or similar | Ring fragmentation pathways |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. springernature.comnih.gov To perform this analysis, a high-quality single crystal of enantiomerically pure this compound would be required.

The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, which reveal the precise positions of each atom. This confirms the molecular connectivity and provides exact bond lengths and angles. Crucially, for a chiral, non-centrosymmetric crystal structure, the technique can distinguish between the two enantiomers. ed.ac.uk By analyzing the anomalous dispersion of the X-rays, the absolute configuration of the stereocenter at C6 can be unequivocally determined as 'S', confirming the identity of the compound. researchgate.netchem-soc.si

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is a fundamental technique for the separation and quantification of enantiomers. researchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common chromatographic methods employed for this purpose, utilizing a chiral stationary phase (CSP) to achieve separation. researchgate.netresearchgate.net The principle of chiral recognition by the CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times for the two enantiomers.

In the context of assessing the enantiomeric purity of this compound, a validated chiral HPLC method would be the preferred approach. The selection of an appropriate CSP is crucial for achieving baseline separation of the (6S) and (6R) enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds, including cyclic carbamates and related heterocyclic structures. nih.gov

The mobile phase composition, flow rate, and column temperature are optimized to maximize the resolution between the enantiomeric peaks. Detection is typically performed using a UV detector at a wavelength where the compound exhibits significant absorbance. The enantiomeric excess (e.e.) is then calculated from the integrated peak areas of the two enantiomers using the formula:

e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

While specific experimental data for this compound is not available in the reviewed literature, the following table illustrates a typical result from a chiral HPLC analysis for the determination of its enantiomeric purity.

Table 1: Illustrative Chiral HPLC Data for the Enantiomeric Purity Assessment of this compound

| Parameter | Value |

| Chromatographic System | Agilent 1260 Infinity II HPLC |

| Chiral Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Retention Time of (6R)-enantiomer | 8.5 min |

| Retention Time of (6S)-enantiomer | 10.2 min |

| Enantiomeric Excess (e.e.) | >99% |

Optical Rotation Measurements ([α]D) for Chiral Purity and Configuration Confirmation

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. pharmaguideline.com The measurement of optical rotation is a rapid and non-destructive method for the characterization of enantiomers. docbrown.info Each enantiomer of a chiral compound rotates the plane of polarized light to an equal but opposite extent. masterorganicchemistry.com The specific rotation, [α]D, is a standardized measure of this rotation and is a characteristic constant for a given chiral compound under defined conditions of temperature, solvent, concentration, and wavelength (typically the D-line of a sodium lamp, 589 nm). banglajol.info

For this compound, a measured specific rotation that is consistent with the literature value for the pure (S)-enantiomer provides strong evidence for its stereochemical identity and high enantiomeric purity. A racemic mixture, containing equal amounts of the (S) and (R) enantiomers, will have an optical rotation of zero. pharmaguideline.com

The magnitude of the specific rotation is directly proportional to the enantiomeric excess of the sample. Therefore, optical rotation measurements can be used as a quality control tool to ensure the stereochemical integrity of the synthesized compound.

The following table presents hypothetical optical rotation data for this compound, illustrating the information that would be reported in a research context.

Table 2: Illustrative Optical Rotation Data for this compound

| Parameter | Value |

| Specific Rotation [α]D20 | -25.5° (hypothetical value) |

| Concentration (c) | 1.0 g/100 mL |

| Solvent | Chloroform (CHCl3) |

| Temperature | 20 °C |

| Wavelength | 589 nm (Sodium D-line) |

| Path Length | 1 dm |

Q & A

Basic Research Questions

Q. What are the key considerations for enantioselective synthesis of (6S)-4-ethyl-6-methylmorpholin-2-one to ensure stereochemical purity?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts or auxiliaries to control stereochemistry. For morpholinone derivatives, reductive amination (e.g., NaBHCN in methanol) and coupling reactions (e.g., HATU/DIPEA in DMF) are effective for introducing substituents while preserving stereochemistry . Monitoring reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy ensures enantiomeric excess.

Q. How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR : H and C NMR can identify substituents (e.g., ethyl and methyl groups) and confirm morpholinone ring conformation. NOESY experiments detect spatial proximity of protons to validate stereochemistry.

- X-ray crystallography : Submit single crystals to the Cambridge Structural Database (CSD) for comparison with analogous morpholinone derivatives (e.g., chromenone-morpholine hybrids) .

Q. What protocols ensure stability during storage and handling of this compound?

- Methodological Answer : Store under inert gas (N/Ar) at –20°C to prevent oxidation or hydrolysis. Stability tests (TGA/DSC) under varying humidity and temperature conditions can identify degradation thresholds. Use P95/P1 respirators and OV/AG/P99 filters during handling to mitigate inhalation risks .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening or functionalization reactions?

- Methodological Answer : Perform DFT calculations to map electron density distributions and identify reactive sites (e.g., carbonyl group). Compare experimental reaction outcomes (e.g., nucleophilic attack at C-2 vs. C-5) with computational predictions. For example, steric hindrance from the ethyl group may direct reactivity toward less hindered positions .

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological interactions of this compound derivatives?

- Methodological Answer : Use software like Discovery Studio to model binding affinities with target proteins (e.g., enzymes with morpholinone-binding pockets). Validate docking results with in vitro assays (e.g., IC measurements) and correlate with substituent effects (e.g., ethyl group hydrophobicity) .

Q. What experimental designs address contradictions in reported biological activity data for morpholinone derivatives?

- Methodological Answer :

- Control variables : Standardize assay conditions (pH, temperature, solvent) to isolate compound-specific effects.

- Data reconciliation : Use meta-analysis to compare results across studies, accounting for variables like cell line variability or impurity profiles (e.g., via LC-MS purity checks) .

Q. What strategies resolve discrepancies between experimental and computational data regarding the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and compare degradation products (HPLC-MS) with computational degradation pathways (molecular dynamics simulations). Adjust force field parameters in simulations to align with observed hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.